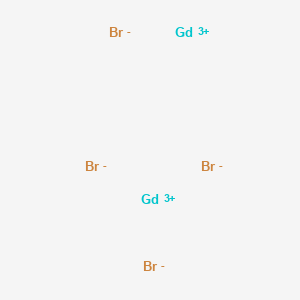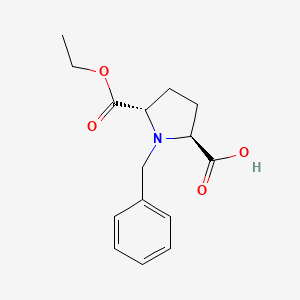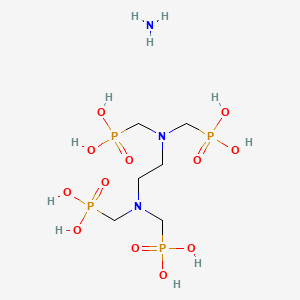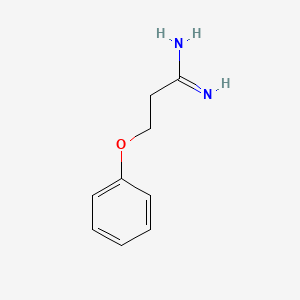
Digadolinium(3+) tetrabromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Digadolinium(3+) tetrabromide is a chemical compound composed of gadolinium and bromine atoms. Gadolinium is a rare-earth element known for its unique magnetic and optical properties, while bromine is a halogen element. The combination of these elements results in a compound with interesting chemical and physical characteristics, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of digadolinium(3+) tetrabromide typically involves the reaction of gadolinium oxide or gadolinium hydroxide with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the complete conversion of gadolinium to its tetrabromide form. The general reaction can be represented as follows:
Gd2O3+6HBr→2GdBr3+3H2O
In this reaction, gadolinium oxide reacts with hydrobromic acid to form gadolinium bromide and water. The reaction is typically conducted at elevated temperatures to facilitate the dissolution of gadolinium oxide and the formation of the bromide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity gadolinium oxide and hydrobromic acid in large reactors. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to optimize yield and purity. The resulting product is then purified through recrystallization or other separation techniques to obtain high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Digadolinium(3+) tetrabromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds of gadolinium.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or nitric acid can be used under controlled conditions.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are typically employed.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or iodine.
Major Products Formed
Oxidation: Higher oxidation state gadolinium compounds.
Reduction: Lower oxidation state gadolinium compounds.
Substitution: Compounds with substituted halogens or functional groups.
科学研究应用
Digadolinium(3+) tetrabromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other gadolinium compounds and as a reagent in various chemical reactions.
Biology: Employed in the study of gadolinium’s biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in magnetic resonance imaging (MRI) as a contrast agent due to gadolinium’s paramagnetic properties.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of digadolinium(3+) tetrabromide primarily involves the interaction of gadolinium ions with various molecular targets. Gadolinium ions can interact with biological molecules, such as proteins and nucleic acids, affecting their structure and function. In MRI applications, gadolinium ions enhance the contrast of images by altering the relaxation times of nearby water protons, providing clearer and more detailed images.
相似化合物的比较
Similar Compounds
Gadolinium(III) oxide: Another gadolinium compound with different chemical properties and applications.
Gadolinium(III) chloride: Similar in composition but with chloride ions instead of bromide.
Gadolinium(III) sulfate: Contains sulfate ions and is used in different applications compared to the bromide compound.
Uniqueness
Digadolinium(3+) tetrabromide is unique due to its specific combination of gadolinium and bromine, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use.
属性
分子式 |
Br4Gd2+2 |
|---|---|
分子量 |
634.1 g/mol |
IUPAC 名称 |
gadolinium(3+);tetrabromide |
InChI |
InChI=1S/4BrH.2Gd/h4*1H;;/q;;;;2*+3/p-4 |
InChI 键 |
NMHFFYNZNKRPSF-UHFFFAOYSA-J |
规范 SMILES |
[Br-].[Br-].[Br-].[Br-].[Gd+3].[Gd+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444790.png)
![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)

![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B12444821.png)

![N-{2-[(2-methoxyphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B12444843.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
![11-(2-Pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaene](/img/structure/B12444854.png)
![N-(2-methoxy-4-{[(4-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12444855.png)
